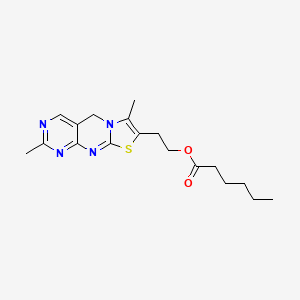

Thiochrome caproate

Description

The study of thiamine (B1217682), or vitamin B1, is intrinsically linked to the fluorescent compound thiochrome (B1210408). This relationship has paved the way for decades of research into thiamine's metabolic pathways and the development of sensitive analytical methods. Within this context, derivatives of thiochrome, such as thiochrome caproate, have emerged as subjects of specialized scientific inquiry.

Thiamine is a water-soluble vitamin essential for carbohydrate metabolism and nerve function. In biological systems, it is converted into its active coenzyme form, thiamine pyrophosphate (TPP), which plays a critical role in cellular energy production. The analysis of thiamine and its phosphate (B84403) esters in biological samples is crucial for diagnosing and understanding thiamine deficiency disorders.

The pivotal moment in thiamine analysis came with the discovery that thiamine can be oxidized under alkaline conditions to form thiochrome, a highly fluorescent compound. This conversion allows for the sensitive and specific quantification of thiamine, which itself is not fluorescent. The thiochrome method involves the oxidation of thiamine, typically using reagents like potassium ferricyanide (B76249), cyanogen (B1215507) bromide, or mercuric chloride. The resulting thiochrome emits a characteristic blue fluorescence when excited by ultraviolet light, with excitation and emission maxima around 365 nm and 435 nm, respectively.

This fundamental reaction has been the bedrock of thiamine research, enabling scientists to measure thiamine levels in various biological matrices, including blood, urine, and tissues. The study of thiochrome and its derivatives is, therefore, inseparable from the investigation of thiamine metabolism. Researchers utilize the thiochrome method to assess thiamine status, investigate the pharmacokinetics of thiamine supplementation, and explore the biochemical consequences of thiamine deficiency. The formation of thiochrome from thiamine and its phosphate esters (thiamine monophosphate and thiamine pyrophosphate) allows for the differential analysis of these crucial compounds, often employing techniques like high-performance liquid chromatography (HPLC) to separate the various forms before oxidation and fluorescence detection.

While much of the research has focused on the parent compound, thiochrome, and its phosphorylated precursors, the study of other thiochrome derivatives, such as esters, has also garnered attention for their potential to elucidate specific aspects of thiamine biochemistry and analytics.

The history of thiochrome research is a story of evolving analytical precision. Early methods for thiamine determination were bioassays, which were time-consuming and lacked specificity. The development of chemical methods in the mid-20th century revolutionized the field.

Initially, colorimetric methods were developed, but these often suffered from interference from other compounds present in biological samples. The introduction of the thiochrome fluorometric method by Jansen in 1936 was a significant breakthrough. This method offered much greater sensitivity and specificity. Early applications of the thiochrome method involved manual procedures that were often laborious and prone to variability.

The advent of instrumentation like the spectrophotofluorometer improved the accuracy and reproducibility of these measurements. A major advancement came with the coupling of the thiochrome reaction with HPLC. This combination allowed for the separation of thiamine and its phosphate esters from interfering substances prior to their conversion to thiochrome, leading to highly accurate and reliable quantification. Both pre-column and post-column derivatization techniques have been developed, where thiamine is converted to thiochrome either before or after separation on the HPLC column.

Over the years, various oxidizing agents have been investigated to optimize the thiochrome reaction, each with its own advantages and disadvantages in terms of reaction speed, stability of the fluorescent product, and potential for interference. The table below summarizes some of the common oxidizing agents used in thiochrome research.

| Oxidizing Agent | Key Characteristics |

| Potassium Ferricyanide | Commonly used, but can quench fluorescence if in excess. |

| Cyanogen Bromide | Provides high fluorescence yield but is toxic and has a short shelf-life. |

| Mercuric Chloride | Offers a good dynamic range but is also highly toxic. |

These methodological advancements have been crucial in expanding our understanding of thiamine's role in health and disease, providing the tools necessary to conduct detailed biochemical investigations.

While the majority of thiochrome research has centered on its application in thiamine analysis, there has been specific academic interest in certain derivatives, including this compound. This interest stems from the unique properties imparted by the caproate ester group, a six-carbon fatty acid chain. The introduction of this lipophilic moiety to the thiochrome molecule alters its chemical and physical properties, making it a subject of investigation for several reasons.

One area of interest is the potential for such lipid-soluble derivatives to interact with biological membranes and lipid environments differently than the more polar parent compound. This has implications for studying the distribution and metabolism of thiamine-related compounds in different cellular compartments.

A notable, albeit limited, area of research has explored the biological effects of modified thiochrome esters. For instance, a study investigated a "this compound modified by the oxyethyl radical" and its influence on lipid metabolism in rats. sigmaaldrich.com This suggests an interest in how the lipophilic nature of the caproate group, potentially in conjunction with other modifications, might modulate the biological activity of the thiochrome structure. Such studies, while not extensive, point to a niche academic curiosity about the structure-activity relationship of thiochrome derivatives.

The synthesis and characterization of unique esters like this compound also contribute to the broader field of medicinal chemistry and the development of novel analytical standards. The specific properties of this compound, such as its solubility and fluorescence characteristics in different solvent systems, could potentially be exploited for specialized analytical applications, although this remains a largely unexplored area. The academic interest in this compound lies in its potential as a tool to probe biochemical processes and as a unique chemical entity with potentially novel biological activities.

Structure

3D Structure

Properties

CAS No. |

94617-29-5 |

|---|---|

Molecular Formula |

C18H24N4O2S |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethyl hexanoate |

InChI |

InChI=1S/C18H24N4O2S/c1-4-5-6-7-16(23)24-9-8-15-12(2)22-11-14-10-19-13(3)20-17(14)21-18(22)25-15/h10H,4-9,11H2,1-3H3 |

InChI Key |

ZJDIBIOAUBFOOX-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OCCC1=C(N2CC3=CN=C(N=C3N=C2S1)C)C |

Canonical SMILES |

CCCCCC(=O)OCCC1=C(N2CC3=CN=C(N=C3N=C2S1)C)C |

Other CAS No. |

94617-29-5 |

Synonyms |

thiochrome caproate |

Origin of Product |

United States |

Chemical Transformations and Synthetic Principles

Oxidation Mechanisms of Thiamine (B1217682) to Thiochrome (B1210408)

The conversion of non-fluorescent thiamine to the highly fluorescent thiochrome is a cornerstone reaction in the analytical determination of vitamin B1. This oxidation typically occurs under alkaline conditions. Current time information in Bangalore, IN.wikipedia.orggoogle.com

The process involves complex chemical transformations, where thiamine can undergo a two-phase reaction at pH values greater than 7.0. This reaction initiates with the opening of the thiazole (B1198619) ring, leading to the formation of an anion of the thiol form of thiamine and an unstable tricyclic form. The tricyclic form is then oxidized to thiochrome, while the thiol form can be oxidized to thiamine disulfide. nih.govusda.gov The exact ratio of thiochrome to thiamine disulfide produced is influenced by factors such as pH, solvent, and the specific oxidizing agent employed. nih.gov Optimal thiochrome formation is generally observed at pH values above 8.0, with peak fluorescence intensity often reported between pH 12 and 13. Current time information in Bangalore, IN. However, excessively high pH (above 10) can lead to a reduction in the fluorescent signal, potentially due to the formation of non-fluorescent intermediate species. wikipedia.org

Investigation of Reaction Intermediates and Transition States

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT) calculations, have provided insights into the elementary processes of thiamine oxidation to thiochrome. These computational investigations suggest a multi-step oxidation pathway involving a stable intermediate. wikipedia.orgresearchgate.netexlibrisgroup.com

The proposed mechanism involves the transformation of thiamine through a key intermediate, identified as a 2(3H)-thiazolone. This intermediate is formed via the simultaneous cleavage of specific bonds: the C-H and O-O bonds when a methyl peroxy radical is the oxidant, or the C-H and O-H bonds when oxidants like cyanogen (B1215507) bromide or mercury(II) chloride are involved. wikipedia.orgresearchgate.netexlibrisgroup.com Following the formation of this thiazolone intermediate, the N-protonated thiochrome is subsequently formed through three additional steps. The water-soluble nature of thiamine is reflected in these steps, as proton transfers along hydrogen bonds within water clusters are shown to enhance the reaction. wikipedia.orgresearchgate.netexlibrisgroup.com The concept of a thiazolone intermediate in this oxidation was first proposed as early as 1935. exlibrisgroup.com

Role of Oxidizing Agents in Thiochrome Formation in Research Contexts

Various oxidizing agents are employed in research and analytical methodologies for the conversion of thiamine to thiochrome, each with its own characteristics and optimal conditions:

Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) : This is the most widely used oxidant due to its cost-effectiveness, low toxicity, and ease of handling. Current time information in Bangalore, IN. The oxidation with potassium ferricyanide is typically performed under strongly alkaline conditions. Current time information in Bangalore, IN.google.comacs.orgresearchgate.netcornell.eduresearchgate.netumin.jpdokumen.pub For optimal and reproducible results, the precise order of reagent addition is critical; premixing the alkaline solution with ferricyanide is often preferred. Current time information in Bangalore, IN.researchgate.net It has been observed that a 15-fold molar excess of potassium ferricyanide relative to thiamine concentration can maximize thiochrome production. wikipedia.org However, an excess of this reagent can lead to the reduction of the formed thiochrome back into non-fluorescent products, highlighting the need for careful concentration control. Current time information in Bangalore, IN.researchgate.net

Hydrogen Peroxide (H₂O₂) : While hydrogen peroxide can oxidize thiamine, it primarily leads to the formation of non-fluorescent thiamine disulfide (TDS), especially at low micromolar concentrations, and the reaction is generally slow. nih.govum.es However, in enzyme-mediated systems, such as those involving horseradish peroxidase (HRP), hydrogen peroxide can effectively facilitate thiochrome formation. nih.govportlandpress.comconicet.gov.ar It is important to note that hydrogen peroxide itself does not oxidize thiamine to thiochrome or degrade pre-formed thiochrome. noaa.gov

Gold Ions (Au³⁺) : Gold(III) ions have been demonstrated as an effective oxidant for the spontaneous conversion of non-fluorescent thiamine to intensely fluorescent thiochrome under alkaline conditions. This method offers advantages in terms of simplicity, speed, and high specificity for thiamine detection. nih.gov

Other Oxidants : Other reagents capable of oxidizing thiamine to thiochrome include mercury(II) chloride (HgCl₂), cyanogen bromide (BrCN), and ceric ammonium (B1175870) nitrate (B79036). Current time information in Bangalore, IN.google.comnih.govwikipedia.orgresearchgate.netexlibrisgroup.comnih.govgoogle.com Among these, mercury(II) and potassium ferricyanide are considered the most efficient oxidants in basic media. wikipedia.org

The presence of dissolved oxygen can significantly influence the outcome of the oxidation, potentially promoting the formation of thiamine disulfide over thiochrome, particularly within the pH range of 11-12. Conversely, excluding oxygen can favor thiochrome production. um.es

Quantum Chemical Studies on Thiochrome Oxidation Pathways

Quantum chemical studies, specifically using DFT calculations, have been instrumental in elucidating the detailed pathways for thiamine oxidation to thiochrome. These studies model the reaction dynamics and provide insights into the energetic profiles and molecular transformations involved. wikipedia.orgresearchgate.netexlibrisgroup.comacs.orgchemrxiv.org

Researchers have investigated various reaction systems, including thiamine reacting with a methyl peroxy radical, or with cyanogen bromide and hydroxide (B78521) ions, and with mercury(II) chloride and hydroxide ions. wikipedia.orgresearchgate.netexlibrisgroup.com The computational methodologies employed typically involve specific density functionals (e.g., wB97X-D) and basis sets (e.g., 6-311+G**), coupled with solvent models like the polarizable continuum model (PCM) to account for the aqueous environment. wikipedia.orgresearchgate.netexlibrisgroup.com These studies corroborate a stepwise oxidation process, highlighting the role of a stable 2(3H)-thiazolone intermediate and the importance of proton transfers mediated by water molecules in the reaction mechanism. wikipedia.orgresearchgate.netexlibrisgroup.com

Esterification Chemistry of Thiochrome for Derivative Synthesis

Information regarding the direct esterification of thiochrome to form carboxylic acid esters, such as "Thiochrome caproate," is not available in the consulted scientific literature. The term "thiochrome ester" in most research contexts refers to the phosphate (B84403) esters of thiochrome (e.g., thiochrome monophosphate, thiochrome diphosphate (B83284), thiochrome triphosphate), which are formed by the oxidation of the corresponding thiamine phosphate esters. usda.govresearchgate.netumin.jpdokumen.pubum.es Thiochrome itself possesses a hydroxyl group (2,7-dimethylthiachromine-8-ethanol wikipedia.org), which theoretically could be esterified. However, specific synthetic routes or methodological considerations for forming carboxylic acid esters of thiochrome, including this compound, were not found.

Reaction Principles and Caproate Ester Bond Formation

Due to the lack of specific literature on this compound synthesis, detailed reaction principles for its formation cannot be provided. General esterification reactions typically involve the condensation of a carboxylic acid (in this case, caproic acid or a derivative thereof) with an alcohol (the hydroxyl group of thiochrome), often in the presence of an acid catalyst or a coupling agent to form an ester bond. However, the unique chemical structure and potential lability of thiochrome, particularly its tricyclic system and nitrogen atoms, might necessitate specific conditions or protecting group strategies not elucidated in general esterification chemistry.

Methodological Considerations in Derivatization for Research Purposes

Without specific synthesis protocols for this compound, general methodological considerations for derivatization for research purposes cannot be directly applied. Research on thiochrome derivatives predominantly focuses on its phosphate esters for analytical detection of thiamine and its phosphorylated forms in biological samples. usda.govresearchgate.netumin.jpdokumen.pubum.es These derivatization procedures are optimized for factors such as oxidant concentration, pH, temperature, and stability of the resulting fluorescent thiochrome derivatives, often involving pre- or post-column derivatization in HPLC methods. researchgate.netcornell.edunoaa.gov The stability of thiochrome derivatives, including phosphate esters, can be limited, with some studies reporting degradation within hours if not properly handled (e.g., protected from light and kept at low temperatures). researchgate.net

Molecular Interactions and Biochemical System Modulation

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors by Thiochrome (B1210408) and Analogues

Thiochrome, an oxidation product and metabolite of thiamine (B1217682), has been identified as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). nih.govnyu.edu Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine (ACh). nih.govresearchgate.net This binding event induces a conformational change in the receptor, which in turn can alter the binding affinity or signaling efficacy of the orthosteric ligand. nih.govnih.gov Thiochrome represents a unique class of such modulators, demonstrating a novel mechanism of receptor subtype selectivity. nih.govsemanticscholar.org

Thiochrome exhibits remarkable selectivity for the M4 muscarinic receptor subtype. nih.govmedchemexpress.com Unlike conventional selective ligands that achieve specificity through differential binding affinity to various receptor subtypes, thiochrome's selectivity is derived from its cooperativity with acetylcholine. nih.govsemanticscholar.org Research shows that thiochrome binds with similar affinity to all five muscarinic receptor subtypes (M1-M5). nyu.edunih.gov However, it selectively enhances the affinity of acetylcholine only at the M4 receptor. nih.govnih.gov

Studies using radioligand binding assays have demonstrated that thiochrome can increase the affinity of acetylcholine for the M4 receptor by 3- to 5-fold. nyu.edusemanticscholar.orgnih.gov In contrast, it displays neutral cooperativity with ACh at M1, M2, M3, and M5 receptors, meaning it does not significantly alter ACh's affinity at these subtypes. nyu.edunih.govmedchemexpress.com This selective positive cooperativity at the M4 receptor leads to a potentiation of ACh's effect. For instance, thiochrome increases the potency of ACh in stimulating G-protein binding at M4 receptors by approximately 3.5-fold, an effect not observed at M1, M2, or M3 receptors. semanticscholar.orgnih.gov This phenomenon, termed "absolute subtype selectivity," is a powerful demonstration of how selectivity can be achieved through cooperativity rather than affinity alone. semanticscholar.orgnih.gov

Table 1: Effect of Thiochrome on Acetylcholine (ACh) Affinity at Muscarinic Receptor Subtypes

| Receptor Subtype | Effect on ACh Affinity | Nature of Cooperativity with ACh | Fold Increase in ACh Affinity/Potency |

|---|---|---|---|

| M1 | No effect semanticscholar.orgnih.gov | Neutral nih.govmedchemexpress.com | N/A |

| M2 | No effect semanticscholar.orgnih.gov | Neutral nih.gov | N/A |

| M3 | No effect semanticscholar.orgnih.gov | Neutral nih.govmedchemexpress.com | N/A |

| M4 | Enhancement nih.govnih.gov | Positive nih.govnih.gov | 3- to 5-fold nyu.edusemanticscholar.orgnih.gov |

| M5 | No effect nyu.edunih.gov | Neutral nih.gov | N/A |

The interaction between a ligand and a receptor is a dynamic process involving complex conformational transitions in both molecules. nih.gov When an allosteric modulator like thiochrome binds to its site, it alters the receptor's conformation. nih.govfrontiersin.org This conformational shift can, in turn, affect the shape and properties of the orthosteric site, thereby modifying the binding and action of the primary ligand. nih.govnih.gov

The binding of a ligand stabilizes a specific conformation of the receptor from an ensemble of possible states. nih.govmdpi.com In the case of thiochrome and the M4 receptor, the binding event appears to stabilize a conformation that has a higher affinity for acetylcholine. This is a key aspect of allosteric modulation, where the modulator's effect is contingent upon its ability to influence the receptor's conformational landscape. nih.gov The process is bidirectional; not only does the modulator affect the orthosteric ligand's binding, but the presence of the orthosteric ligand can also affect the modulator's binding affinity. nih.gov This reciprocal interaction is a hallmark of the dynamic nature of ligand-receptor complexes.

The action of allosteric modulators is often described by the allosteric ternary complex model (ATCM). nih.gov This model considers the interaction between the receptor, the orthosteric ligand (e.g., acetylcholine), and the allosteric modulator (e.g., thiochrome). A key parameter in this model is the cooperativity constant (alpha, α), which quantifies the degree to which the allosteric modulator affects the affinity of the orthosteric ligand. nih.gov

Positive Cooperativity (α > 1): The modulator increases the affinity of the primary ligand. Thiochrome exhibits positive cooperativity with ACh at the M4 receptor. nih.govnih.gov

Negative Cooperativity (α < 1): The modulator decreases the affinity of the primary ligand.

Neutral Cooperativity (α = 1): The modulator binds to the allosteric site but does not affect the primary ligand's affinity. Thiochrome shows neutral cooperativity with ACh at M1, M2, and M3 receptors. nih.gov

Transition state theory provides a further framework for understanding how allosteric modulators affect receptor function by altering the energy landscape of the receptor's conformational states. nih.gov By binding with different affinities to different states of the receptor (e.g., active vs. inactive), a modulator can shift the equilibrium towards a particular state, thereby enhancing or diminishing the receptor's response to its primary ligand. nih.govnih.gov

Investigation of Thiochrome Caproate's Role in Lipid Metabolism Regulation in Model Organisms

Research in animal models has explored the effects of thiochrome derivatives, specifically this compound, on lipid metabolism. A study conducted on albino rats investigated how this compound influences various lipid-related biochemical indices in the liver and blood. nih.gov

The investigation into this compound's effects involved measuring several key biochemical indices related to lipid and energy metabolism. The observed changes provide insight into the compound's biological activity in experimental systems.

Table 2: Biochemical Indices Affected by this compound in Rats

| Biochemical Index | Tissue/Fluid | Observed Effect | Reference |

|---|---|---|---|

| Total Fatty Acids | Liver, Blood | Amount changed | nih.gov |

| Free Fatty Acids | Liver, Blood | Amount changed | nih.gov |

| Fatty Acid Composition | Liver | Altered | nih.gov |

| Pyruvate Dehydrogenase Complex | Blood, Liver | Measured as part of the study | nih.gov |

| Transketolase | Blood, Liver | Measured as part of the study | nih.gov |

Examination of Antioxidant Properties and Free Radical Scavenging Potential of Thiochrome

Thiochrome, a natural metabolite of thiamine, has been noted for its antioxidant properties. bioaustralis.comnih.gov Research indicates that thiamine and its metabolites, including thiochrome, can play a role in protecting cellular structures from the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite and nitrogen dioxide. researchgate.net

The antioxidant activity of thiamine is linked to its ability to interact with free radicals and hydroperoxides, a process in which it is oxidized to thiochrome and thiamine disulfide. nih.govresearchgate.net This protective mechanism is thought to involve the transfer of protons from the pyrimidine and thiazole (B1198619) rings of the thiamine molecule to reactive substrates. nih.gov While thiamine itself has demonstrated the ability to inhibit lipid peroxidation in vitro, thiochrome is a key product of this antioxidant action. nih.govresearchgate.net

Furthermore, the process of thiamine oxidation to thiochrome is utilized in analytical methods to determine the total antioxidant capacity of various substances. scielo.br In these methods, the presence of antioxidant compounds inhibits the formation of the fluorescent thiochrome molecule, and this inhibition is proportional to the antioxidant capacity of the sample being tested. scielo.brscielo.br This analytical application underscores the well-understood oxidative pathway that produces thiochrome and its connection to antioxidant activity. Studies have discussed the antioxidant properties of hydrophobic thiamine metabolites, including thiochrome, in the context of oxidative transformations involving hemoproteins. nih.gov

Studies on Thiochrome's Effects on Reproduction in Lower Organisms

Contrary to earlier considerations of thiochrome as a biologically inactive substance, recent studies have demonstrated its capacity to enhance reproduction in various lower organisms. nih.gov Research involving the unicellular green alga Chlorella, the invertebrate fruit fly Drosophila melanogaster, and the vertebrate zebrafish (Danio rerio) has shown that the addition of thiochrome to their respective environments leads to an increase in cell or organism count. nih.govresearchgate.net

In one study, the effect of thiochrome on the reproduction of the invertebrate potworm Enchytraeus buchhoisi was examined. The results indicated that thiochrome, at a concentration of 30 nmol, significantly stimulated the reproduction of these worms. researchgate.net This finding suggests a direct biological effect of thiochrome on the reproductive processes of this invertebrate.

The collective data from these studies challenge the historical view of thiochrome's biological role and suggest it may have a positive influence on the reproductive success of certain lower organisms. nih.gov

Advanced Analytical Methodologies for Research Applications

Fluorimetric Techniques for Thiochrome-Based Analysis

Fluorimetric techniques are the cornerstone of thiochrome (B1210408) analysis due to the inherent fluorescent properties of the thiochrome molecule. The tricyclic thiochrome structure exhibits strong fluorescence, which allows for highly sensitive and selective detection.

Optimization of Derivatization Conditions for Quantitative Research Analysis

In the context of analyzing a precursor compound that is converted to Thiochrome caproate, or analyzing this compound itself, the optimization of reaction conditions is critical for achieving accurate and reproducible quantitative results. The traditional method for forming thiochrome involves the oxidation of thiamine (B1217682) in an alkaline medium. Key parameters that require rigorous optimization in a research setting include:

Oxidizing Agent: While potassium ferricyanide (B76249) is commonly used, other oxidants such as cyanogen (B1215507) bromide or mercury(II) chloride have also been investigated. The choice and concentration of the oxidizing agent directly impact the reaction kinetics and the yield of the thiochrome derivative.

pH of the Reaction Medium: The formation of thiochrome is highly pH-dependent, with optimal fluorescence typically observed in alkaline conditions (pH > 8). Precise control of the pH is essential to ensure complete and stable derivatization.

Reaction Time and Temperature: The kinetics of the oxidation reaction are influenced by time and temperature. Optimization of these parameters is necessary to ensure the reaction proceeds to completion without causing degradation of the resulting thiochrome fluorophore.

Solvent System: The choice of solvent can affect both the derivatization reaction and the fluorescence quantum yield of the thiochrome product. For a more lipophilic derivative like this compound, the solvent system would need to be adapted to ensure solubility and stability.

Table 1: Key Parameters for Optimization of Thiochrome Derivatization

| Parameter | Common Reagents/Conditions | Rationale for Optimization in Research |

| Oxidizing Agent | Potassium ferricyanide, Cyanogen bromide | To maximize the yield of the thiochrome derivative and minimize side reactions. |

| pH | Alkaline (pH 8-13) | To ensure optimal conditions for the oxidation reaction and stabilize the resulting fluorophore. |

| Reaction Time | Varies (seconds to minutes) | To allow for complete derivatization without degradation of the product. |

| Temperature | Room temperature | To control the reaction rate and prevent thermal degradation. |

| Solvent | Aqueous buffers, Methanol (B129727) | To ensure solubility of reactants and products and enhance fluorescence intensity. |

Spectroscopic Characterization of Thiochrome Fluorophores

The spectroscopic properties of thiochrome derivatives are fundamental to their analytical application. Characterization involves determining the optimal excitation and emission wavelengths to maximize sensitivity and minimize spectral interference from other components in the sample matrix. Typically, thiochrome exhibits an excitation maximum around 360-380 nm and an emission maximum in the blue region of the spectrum, around 430-450 nm. For this compound, it would be crucial to determine if the caproate ester group induces any significant shifts in the spectral properties (solvatochromic or bathochromic shifts) compared to the parent thiochrome.

Chromatographic Separation and Detection Strategies in Research

Chromatographic techniques are indispensable for separating the analyte of interest from a complex sample matrix before detection, thereby enhancing the specificity and accuracy of the analysis.

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection in Academic Research

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the most widely employed technique for the analysis of thiamine and its derivatives via their conversion to thiochromes. nih.gov For a lipophilic compound like this compound, a reversed-phase HPLC method would be the logical choice.

Typical HPLC-Fluorescence System Parameters for Thiochrome Analysis:

Stationary Phase: A C18 or C8 column is commonly used for the separation of thiochrome and its derivatives.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. The gradient or isocratic elution profile would be optimized to achieve good resolution of the this compound peak from other sample components.

Fluorescence Detector: The detector would be set at the predetermined optimal excitation and emission wavelengths for the thiochrome fluorophore.

This combination of HPLC for separation and fluorescence for detection provides a powerful tool for the selective and sensitive quantification of thiochrome derivatives in various research samples.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Confirmation and Impurity Profiling in Research Samples

Mass spectrometry (MS) is an invaluable tool for the unambiguous identification and structural elucidation of compounds. In the context of this compound research, MS would be used for:

Structural Confirmation: By determining the precise mass-to-charge ratio (m/z) of the molecular ion, high-resolution mass spectrometry can confirm the elemental composition of this compound.

Impurity Profiling: MS and tandem MS (MS/MS) can be used to identify and characterize any impurities present in a research sample of this compound. In MS/MS, the molecular ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This is crucial for assessing the purity of synthesized this compound and for identifying potential degradation products or reaction byproducts.

Methodological Developments in Sample Preparation for Research Accuracy and Specificity

The preparation of the sample is a critical step that can significantly impact the accuracy and reliability of the final analytical result. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level that is suitable for the analytical instrument. For a lipophilic compound like this compound, sample preparation methods would likely involve:

Liquid-Liquid Extraction (LLE): This technique would be used to extract the nonpolar this compound from an aqueous sample matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient way to clean up and concentrate the sample. A reversed-phase SPE sorbent would be suitable for retaining this compound, while allowing more polar interfering compounds to be washed away.

The choice of the specific sample preparation method would depend on the nature of the sample matrix (e.g., biological fluids, tissue homogenates, or reaction mixtures) and the concentration of the analyte.

Computational Chemistry and Molecular Modeling

Application of Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (ground state) of multi-electron systems. Its application to Thiochrome (B1210408) has been instrumental in understanding the energetics and kinetics of its formation, as well as characterizing its electronic properties and reactivity.

The oxidation reaction of thiamine (B1217682) (vitamin B1) to Thiochrome has been extensively investigated using DFT calculations. Researchers have examined various reaction systems to elucidate the elementary processes involved. For instance, studies have explored the oxidation of thiamine with methyl peroxy radical, cyanogen (B1215507) bromide in the presence of hydroxide (B78521), and mercury(II) chloride in the presence of hydroxide researchgate.netresearchgate.netrsc.org.

DFT calculations, often employing functionals like wB97X-D and basis sets such as 6-311+G**, have been used for geometry optimizations, incorporating solvent effects (e.g., water) through polarizable continuum models (PCM) researchgate.netresearchgate.netrsc.org. These studies have identified key intermediates, such as a stable 2(3H)-thiazolone intermediate, which is commonly formed after the cleavage of C-H and O-O bonds (in the case of methyl peroxy radical) or C-H and O-H bonds (with cyanogen bromide or mercury(II) chloride) researchgate.netresearchgate.netrsc.org. Following the formation of this intermediate, the N-protonated Thiochrome is typically afforded via a three-step process, with proton transfers along hydrogen bonds of water clusters enhancing these steps, reflecting the water-soluble nature of vitamin B1 researchgate.netresearchgate.netrsc.org.

An example of calculated thermodynamic parameters for such reactions, though not specific to Thiochrome formation but illustrating DFT's capability, includes enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) values for radical scavenging mechanisms, indicating the favorability of certain reaction pathways researchgate.net.

DFT calculations are crucial for characterizing the electronic structures of molecules, including Thiochrome, and predicting their reactivity. This involves analyzing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps, which provide insights into chemical potential and stability nih.gov. Local reactivity descriptors, such as Fukui Function plots, can further interpret the reactivity of specific atomic sites within a molecule nih.gov.

Thiochrome itself possesses structural rigidity, planarity, and extensive aromatic ring conjugation, which are directly related to its electronic structure and contribute to its high fluorescence when excited in the UV region (λ = 370 nm) scielo.br. This inherent electronic characteristic makes Thiochrome a valuable fluorescent probe in analytical methodologies for quantifying vitamin B1 scielo.br.

Molecular Modeling of Thiochrome-Receptor Interactions

Molecular modeling, encompassing techniques like ligand-protein docking and molecular dynamics simulations, provides a computational framework to understand how Thiochrome interacts with biological targets, particularly receptors.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity between a ligand (e.g., Thiochrome) and a receptor (e.g., a protein target) nih.govopenaccessjournals.com. This technique is essential for predicting the experimental binding modes and affinities of small molecules within specific binding sites nih.gov.

Thiochrome has been shown to bind to all five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes with micromolar affinity mdpi.comrupress.org. Molecular docking simulations have been employed to investigate the binding sites of allosteric modulators on muscarinic receptors, including the M2 receptor, suggesting that aromatic moieties can be fixed by π-π interactions within the binding pocket mdpi.com. While specific docking studies detailing Thiochrome's precise binding pose were not detailed, the general principles of ligand-protein docking are applied to understand such interactions, aiming to identify key interaction sites like active sites or binding pockets openaccessjournals.com.

Beyond simple binding, molecular modeling, particularly molecular dynamics (MD) simulations, is crucial for understanding dynamic processes such as allosteric modulation. An allosteric modulator binds to a secondary site on a receptor, inducing conformational changes that alter the binding or action of an orthosteric agonist (e.g., acetylcholine) mdpi.comrupress.org.

Thiochrome is a notable example of an allosteric modulator. It exhibits positive cooperativity with acetylcholine exclusively at the M4 muscarinic receptor, meaning it enhances acetylcholine's affinity and action at this specific subtype mdpi.comrupress.org. This subtype selectivity arises primarily from differences in cooperativity rather than selective affinity for the unoccupied receptor rupress.org. MD simulations have been utilized to investigate the mechanisms of allosteric modulation, for instance, by mapping residues that significantly affect positive allosteric modulator (PAM) cooperativity or binding onto active-state receptor models, thereby identifying allosteric networks that link the allosteric and orthosteric sites rupress.org. For the M4 receptor, such networks include residues in transmembrane domains 2, 3, 6, and 7, and part of extracellular loop 2 rupress.org.

In Silico Approaches for Quantitative Structure-Activity Relationship (QSAR) Studies on Thiochrome Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are in silico approaches that establish mathematical relationships between the chemical structure of compounds and their biological activities nih.govnih.gov. These studies are valuable for predicting the activity of new compounds and optimizing existing ones.

While specific detailed QSAR studies focusing solely on Thiochrome analogues were not extensively highlighted in the search results, the principle of QSAR is highly applicable to understanding how structural modifications to Thiochrome might influence its activity, particularly its allosteric modulation properties. For instance, it has been observed that Thiochrome analogues can display varying degrees of cooperativity and potency, which can complicate the direct determination of simple structure-activity relationships without systematic in silico analysis mdpi.com.

General QSAR methodologies involve developing models using various machine-learning algorithms based on diverse datasets of compounds and their activities nih.govnih.gov. These models use structural descriptors to predict biological activities and can be validated through techniques like cross-validation and external test sets nih.gov. The QSAR Toolbox, for example, is a software application that supports chemical hazard assessment by enabling the retrieval of experimental data, simulation of metabolism, and profiling of chemical properties, which can be used for read-across and trend analysis for data gap filling qsartoolbox.org. Applying such approaches to Thiochrome analogues could help in rationally designing compounds with improved or selective allosteric modulation profiles.

Historical Perspectives and Future Directions in Thiochrome Caproate Research

Early Academic Investigations of Thiochrome (B1210408) Chemistry and Reactivity

Early academic investigations into thiochrome chemistry primarily revolved around its formation and its utility as a fluorometric reagent for thiamine (B1217682) quantification. Thiochrome (TChr) is a tricyclic organic compound that arises from the oxidation of thiamine wikipedia.orgchemsrc.com. Its highly fluorescent nature, emitting blue fluorescence under ultraviolet light, made it an invaluable derivative for the analytical determination of thiamine in various biological and food samples wikipedia.orgacs.orggoogle.com. The oxidation of thiamine to thiochrome can be achieved using reagents such as ceric ammonium (B1175870) nitrate (B79036) or hydrogen peroxide wikipedia.org. This chemical transformation provided a sensitive and specific method for measuring thiamine levels, a critical aspect of nutritional and biochemical research.

The fundamental reactivity of thiochrome itself involves its formation from thiamine through an oxidative cyclization process. This reaction mechanism and the resulting fluorescent properties were the core focus of early chemical studies. However, specific early academic investigations detailing the synthesis, chemical properties, or reactivity of "thiochrome caproate" as a distinct compound are not prominently featured in the historical record of thiochrome chemistry. Research tended to focus on the parent thiochrome molecule due to its direct application in thiamine analysis.

Evolution of Research Paradigms and Methodologies in Thiochrome Research

The evolution of research paradigms and methodologies in thiochrome research has largely mirrored advancements in analytical chemistry, particularly in the quantification of thiamine. Initially, simple fluorometric assays were employed, relying on the direct measurement of thiochrome's fluorescence intensity after its formation from thiamine wikipedia.org. Over time, more sophisticated chromatographic techniques were integrated to enhance the specificity and accuracy of thiamine and its phosphate (B84403) ester measurements.

High-performance liquid chromatography (HPLC) coupled with fluorescence detection became a standard methodology for separating and quantifying thiamine and its derivatives (e.g., thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP)) by converting them to their respective thiochrome forms post-column acs.orggoogle.com. This evolution allowed for the simultaneous determination of various thiamine forms in complex biological matrices, such as rat tissues, providing a more comprehensive understanding of thiamine metabolism chemsrc.com. The thiochrome-HPLC assay procedure, often involving oxidation with potassium ferricyanide (B76249) in alkaline solution, has been a cornerstone in this field acs.orggoogle.com.

While these advancements significantly refined the study of thiochrome as an analytical tool, the evolution of research paradigms specifically for "this compound" has not been as distinctly documented. Its presence as a related compound in some chemical databases suggests its existence and potential for study, but the methodologies developed have primarily targeted the parent thiochrome and its common phosphate esters.

Emerging Research Avenues for this compound and Related Esters

Emerging research avenues for this compound and related esters remain largely underexplored, presenting a fertile ground for future investigation. While direct, detailed studies on the caproate ester are limited, its existence as an ester suggests potential applications rooted in the known properties of its parent compound, thiochrome.

Thiochrome itself has been identified as a selective enhancer of acetylcholine (B1216132) affinity at muscarinic M4 receptors, exhibiting neutral cooperativity with acetylcholine at M1 to M3 receptors chemsrc.com. This pharmacological activity of thiochrome could serve as a basis for exploring the therapeutic potential of its esters. Esters are often synthesized to modify the pharmacokinetic properties of a parent compound, such as improving bioavailability, solubility, or sustained release. Therefore, a key emerging avenue could involve investigating whether the caproate ester alters the absorption, distribution, metabolism, or excretion of thiochrome, potentially leading to improved pharmacological profiles or novel delivery methods.

Furthermore, a brief mention of "this compound modified by the oxyethyl radical of the thiochrome" cnjournals.com suggests an interest in further derivatization, possibly to explore new chemical entities with enhanced or altered properties. This hints at a broader research direction involving the synthesis and characterization of various thiochrome esters to modulate their chemical stability, biological activity, or target specificity.

Potential research areas could include:

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound compared to thiochrome.

Prodrug Development: Exploration of this compound as a prodrug to enhance the delivery or efficacy of thiochrome for its muscarinic receptor modulating activity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of thiochrome esters with varying fatty acid chains to understand how esterification impacts its chemical stability and biological interactions.

Novel Analytical Applications: Investigating if this compound possesses unique fluorescent properties or other characteristics that could be leveraged for new analytical methods beyond thiamine quantification.

Open Questions in the Fundamental Chemical and Biochemical Exploration of this compound

The fundamental chemical and biochemical exploration of this compound presents several open questions due to the limited dedicated research on this specific ester. Unlike its well-characterized parent compound, thiochrome, comprehensive data on this compound's intrinsic properties and biological fate are scarce.

Key open questions include:

Precise Synthesis and Characterization: What are the optimal and most efficient synthetic routes for this compound? A detailed understanding of its synthesis, including yield, purity, and scalability, is crucial for further research. Comprehensive characterization using modern spectroscopic techniques (e.g., NMR, Mass Spectrometry, IR) is needed to confirm its structure and purity.

Chemical Stability and Degradation Pathways: How stable is this compound under various physiological and environmental conditions (e.g., pH, temperature, light exposure)? Understanding its degradation pathways and the resulting products is essential for its potential applications and storage.

Biochemical Interactions and Metabolism: How is this compound metabolized in biological systems? Is the caproate ester hydrolyzed to release thiochrome, and if so, what are the kinetics of this hydrolysis? Are there specific enzymes involved in its metabolism?

Pharmacological Profile Specificity: Does the caproate ester itself possess any unique pharmacological activities distinct from thiochrome, or does its activity solely depend on its conversion to thiochrome? Further investigation into its interaction with muscarinic receptors and other biological targets is necessary to elucidate its specific pharmacological role.

Comparative Studies with Other Thiochrome Esters: How do the properties of this compound compare to other potential thiochrome esters (e.g., acetate, propionate, palmitate)? Such comparative studies could reveal structure-property relationships that guide the design of improved thiochrome derivatives.

Addressing these open questions would significantly advance the understanding of this compound, potentially unlocking its utility in various chemical and biochemical applications.

Q & A

Q. How is Thiochrome caproate synthesized and characterized in laboratory settings?

Methodological Answer: this compound synthesis typically involves esterification of thiochrome with caproic acid under controlled conditions. A validated protocol involves dissolving thiochrome and caproic acid derivatives (e.g., acyl chlorides) in ethanol-water mixtures, followed by alkaline hydrolysis (e.g., NaOH) at 50°C for 5 hours . Post-reaction, acidification to pH 2 precipitates the product, which is purified via paper chromatography and confirmed using Schiff’s reagent for aldehyde byproduct detection . Characterization includes UV-Vis spectroscopy for chromophore analysis and HPLC for purity assessment. Researchers must optimize solvent ratios (e.g., ethanol:water) and reaction time to minimize side products like thiochrome salts.

Q. What analytical techniques are used to quantify this compound in biological matrices?

Methodological Answer: Fluorimetric assays leveraging thiochrome’s intrinsic fluorescence are standard. After alkaline oxidation of this compound to fluorescent derivatives, detection at λex/λem = 365/435 nm provides sensitivity down to nanomolar ranges . For complex matrices (e.g., plasma), reverse-phase HPLC coupled with mass spectrometry (LC-MS) improves specificity. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (C18 columns) to reduce matrix interference. Method validation requires calibration curves with internal standards (e.g., deuterated thiochrome) to account for recovery variations .

Q. What is the mechanistic basis for this compound’s selectivity toward M4 muscarinic receptors?

Methodological Answer: this compound enhances M4 receptor affinity via allosteric modulation. Experimental validation involves radioligand displacement assays using [<sup>3</sup>H]-NMS (N-methylscopolamine) in CHO-K1 cells expressing human M1-M5 receptors. This compound shows 3–5-fold higher cooperativity with acetylcholine at M4 receptors compared to M1-M3 . Computational docking studies (e.g., AutoDock Vina) identify key interactions with M4’s allosteric site (e.g., Trp<sup>7.35</sup> and Tyr<sup>3.33</sup>), which are validated via site-directed mutagenesis and functional cAMP assays .

Advanced Research Questions

Q. How do researchers reconcile contradictions in reported receptor selectivity of this compound across studies?

Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., ionic strength, GTP presence) and cell lines. A systematic approach includes:

- Standardized binding assays : Use uniform buffer systems (e.g., HEPES with 100 mM NaCl) and GTPγS to stabilize receptor conformations.

- Orthogonal validation : Compare radioligand binding data with functional readouts (e.g., calcium flux in M4-Gq-coupled cells) .

- Meta-analysis : Apply Cochrane Review principles to aggregate data from ≥5 independent studies, assessing heterogeneity via I<sup>2</sup> statistics and subgroup analysis (e.g., species-specific receptor isoforms) .

Q. What experimental strategies are employed to study this compound’s antioxidant properties?

Methodological Answer: Antioxidant activity is assessed using:

- DPPH/ABTS assays : Measure radical scavenging capacity at 517 nm (DPPH) or 734 nm (ABTS), with IC50 calculations normalized to Trolox equivalents .

- Cellular ROS assays : Use dichlorofluorescein (DCFH-DA) in neuronal cell lines exposed to oxidative stress (e.g., H2O2). Confocal microscopy quantifies fluorescence intensity changes .

- Synergistic studies : Combine with glutathione depletion (e.g., BSO pretreatment) to isolate this compound’s direct redox effects. Data interpretation requires ANOVA with post-hoc Tukey tests to distinguish baseline vs. treatment effects .

Q. How can computational modeling predict this compound’s off-target interactions?

Methodological Answer: In silico workflows integrate:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., M4, COX-2) in explicit solvent (CHARMM36 force field) for 100 ns to assess binding stability .

- Pharmacophore screening : Use Schrödinger’s Phase to identify shared features with known off-target ligands (e.g., serotonin receptors).

- Experimental validation : High-throughput screening against GPCR panels (e.g., Eurofins Cerep) confirms predictions. Dose-response curves (10<sup>−12</sup>–10<sup>−4</sup> M) quantify potency (pIC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.